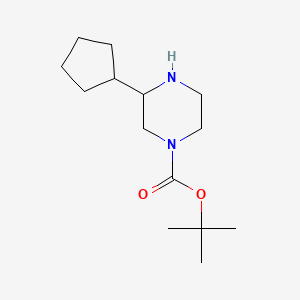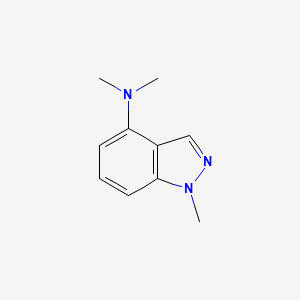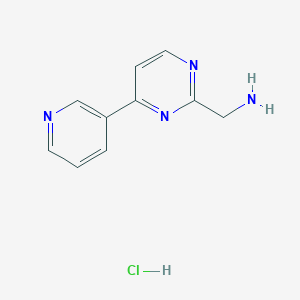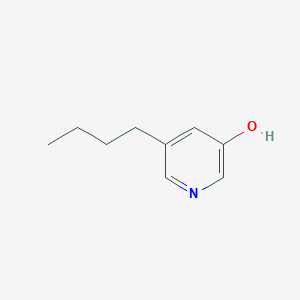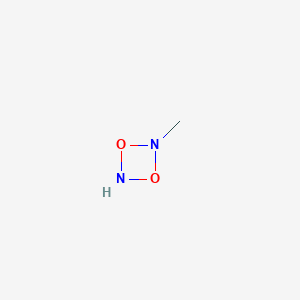![molecular formula C18H30O3 B12630825 3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) CAS No. 922148-19-4](/img/structure/B12630825.png)
3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) is a complex organic compound with the molecular formula C16H26O3. This compound is characterized by its unique bicyclic structure, which includes two oxabicycloheptane rings connected by an oxybis(methylene) bridge. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) typically involves the reaction of 4,6-dimethyl-7-oxabicyclo[4.1.0]heptane with formaldehyde in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxybis(methylene) bridge.
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Common solvents include methanol or ethanol, which help dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of 4,6-dimethyl-7-oxabicyclo[4.1.0]heptane and formaldehyde.
Reaction: Controlled addition of reactants in a continuous flow reactor.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, substituted ethers.
科学研究应用
3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
相似化合物的比较
3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) can be compared with other similar compounds, such as:
3,3’-[Oxybis(methylene)]bis(7-oxabicyclo[4.1.0]heptane): Similar structure but lacks the dimethyl groups, leading to different reactivity and applications.
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) Adipate: Contains an adipate ester linkage, which imparts different chemical properties and uses.
The uniqueness of 3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[41
属性
CAS 编号 |
922148-19-4 |
|---|---|
分子式 |
C18H30O3 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
4-[(4,6-dimethyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxymethyl]-1,3-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C18H30O3/c1-11-7-17(3)15(20-17)5-13(11)9-19-10-14-6-16-18(4,21-16)8-12(14)2/h11-16H,5-10H2,1-4H3 |
InChI 键 |
WRRIUVXDHKHRKP-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2(C(O2)CC1COCC3CC4C(O4)(CC3C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


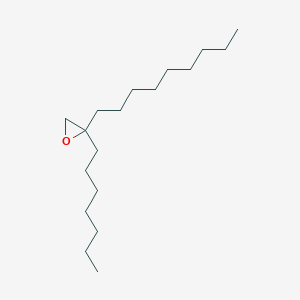
![1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630749.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
![6-Chloro-3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12630759.png)
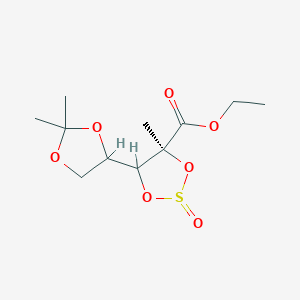
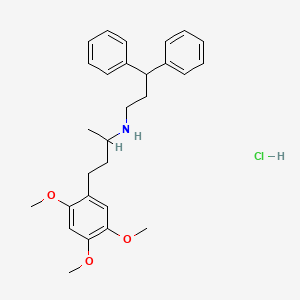
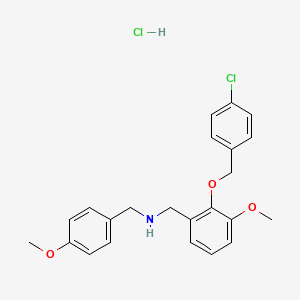
![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
